
Diethyl 2-(2-nitrobenzylidene)malonate
Overview
Description
Diethyl 2-(2-nitrobenzylidene)malonate is a malonate derivative featuring a nitro-substituted benzylidene group at the C2 position. Its molecular structure, confirmed via X-ray diffraction, reveals key bond angles (e.g., C7–C8–C12: 118.91°, C7–C8–C9: 122.12°) and a planar conformation stabilized by intramolecular hydrogen bonding . Synthetically, it is prepared via Knoevenagel condensation of 2-nitrobenzaldehyde with diethyl malonate under microwave irradiation, achieving near-quantitative yields . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing HIV-1 integrase inhibitors and substituted oxindoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-nitrobenzylidene)malonate can be synthesized through a condensation reaction between diethyl malonate and 2-nitrobenzaldehyde. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to deprotonate the methylene group of diethyl malonate, facilitating the nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : Diethyl 2-(2-nitrobenzylidene)malonate can undergo reduction reactions, where the nitro group is reduced to an amine group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzylidene carbon. Reagents such as nucleophiles (e.g., amines, thiols) can attack these positions under appropriate conditions.
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Oxidation: : Although less common, the compound can be oxidized to introduce additional functional groups or to modify existing ones. Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Common Reagents and Conditions
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Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.
Biological Activity
Diethyl 2-(2-nitrobenzylidene)malonate (C14H15NO6), a compound with a malonate backbone and a nitrobenzylidene substituent, has garnered attention for its diverse biological activities. This article explores its antimicrobial, antiviral, immunosuppressive, and anticancer properties, supported by experimental data and case studies.
This compound is synthesized through the condensation of diethyl malonate with 2-nitrobenzaldehyde, typically using a base like sodium ethoxide in ethanol under reflux conditions. The molecular weight of this compound is approximately 293.27 g/mol. Its structure includes two ethyl ester groups and a nitrobenzylidene moiety, contributing to its unique biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacterial strains, making it a candidate for further pharmaceutical development. Notably, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
Antiviral Properties
In addition to antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved. Its structural features may facilitate interactions with viral proteins or host cell receptors.
Immunosuppressive Effects
This compound has also demonstrated immunosuppressive activity in vitro. It appears to modulate immune responses by affecting cytokine production and lymphocyte proliferation. This property could be beneficial in treating autoimmune diseases or preventing transplant rejection.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. It has shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells suggests that it may interfere with cancer cell survival pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HT-29 (Colon Cancer) | 30 |
A549 (Lung Cancer) | 40 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions that disrupt cellular processes.
- Interaction with Biological Targets : The compound's structure allows for potential binding to proteins involved in signaling pathways related to inflammation and cancer progression.
- Induction of Oxidative Stress : By generating reactive oxygen species, this compound could trigger apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 16 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.
- Anticancer Research : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. This suggests that the compound may serve as a lead for developing new anticancer therapies.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that diethyl 2-(2-nitrobenzylidene)malonate possesses significant antimicrobial properties. Studies have demonstrated its inhibitory effects against various bacterial strains, suggesting potential use in pharmaceutical formulations aimed at combating infections. For instance, it was found to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Mechanisms of Action
While specific mechanisms of action are still under investigation, preliminary studies suggest that the compound may interact with bacterial cell membranes or inhibit key metabolic pathways. The nitro group is known to play a crucial role in the biological activity of similar compounds, potentially contributing to their effectiveness against microbial targets .
Material Science Applications
Metal Complex Formation
this compound can form complexes with various transition metals. These metal complexes are valuable in material science due to their unique electronic properties and potential applications in catalysis and sensor technology. The ability to act as a chelating agent allows this compound to stabilize metal ions in solution, facilitating their use in various chemical processes .
Chemical Shift Reagents
The compound has also been studied for its potential as a chemical shift reagent in NMR spectroscopy. Its ability to interact with different nuclei can enhance the resolution of spectral data, making it useful in analytical chemistry .
Case Studies
Study | Findings | Application |
---|---|---|
Antimicrobial Efficacy Study | Demonstrated inhibitory effects against E. coli and Staphylococcus aureus | Potential development as an antimicrobial drug |
Metal Complexation Study | Formed stable complexes with copper and nickel ions | Application in catalysis and material synthesis |
NMR Spectroscopy Application | Improved spectral resolution with this compound as a shift reagent | Enhanced analytical capabilities in organic chemistry |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Diethyl 2-(2-nitrobenzylidene)malonate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, reacting diethyl malonate with 2-nitrobenzaldehyde under acidic or basic catalysis. For example, L-proline has been used as an organocatalyst in asymmetric Michael additions to achieve enantioselectivity (up to 79% ee) under optimized conditions (pyridine solvent, 35°C, 48 h) . Reaction yield improvements often involve adjusting molar ratios (e.g., 1:1.2 for diethyl malonate to acrylonitrile) and catalyst loading (e.g., 0.04 mol L-proline) . Alternative routes include nucleophilic substitution with brominated precursors, as seen in Buchwald-Hartwig coupling intermediates .
Q. How is the crystal structure of this compound characterized, and what are its key structural features?
- Methodological Answer : Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters a = 7.8410 Å, b = 8.5571 Å, c = 12.3533 Å, and angles α = 80.866°, β = 75.037°, γ = 64.402° . The structure features a planar α,β-unsaturated ester moiety, with the nitro group at the ortho position contributing to intramolecular charge transfer. The malonate ester groups adopt a s-cis conformation, influencing electrophilic reactivity .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : H and C NMR identify the α,β-unsaturated ester (δ ~6.5–7.5 ppm for vinyl protons) and nitrobenzylidene aromatic signals .
- EPR : Time-resolved EPR can track radical intermediates in reactions involving malonate derivatives, such as photo-generated radical additions .
- IR : Attenuated Total Reflectance FTIR (ATR-FTIR) detects carbonyl stretching (~1740 cm) and nitro group vibrations (~1520 cm) .
Advanced Research Questions
Q. What is the mechanism by which this compound inhibits TLR4 signaling and downstream NF-κB activation?
- Methodological Answer : The compound acts as a TLR4 signaling inhibitor by disrupting the MyD88-dependent pathway. In vitro assays (e.g., HEK-Blue hTLR4 cells) show dose-dependent suppression of NF-κB activation (IC ~10 µM). Molecular docking studies suggest interactions with the TLR4/MD-2 complex, where the nitrobenzylidene group blocks ligand binding . Validation involves ELISA for cytokine secretion (e.g., TNF-α reduction) and Western blotting for phosphorylated IκBα .
Q. How does the electrophilicity of the α,β-unsaturated ester influence reactivity in Michael additions compared to other arylidene malonates?
- Methodological Answer : The electrophilicity of this compound (Mayr E value ~-20.55) is enhanced by the electron-withdrawing nitro group, facilitating nucleophilic attacks. Comparative studies with dimethyl 2-(4-nitrobenzylidene)malonate (E ~-18.2) show faster reaction kinetics in Michael additions with 2,4-pentanedione (nucleophilicity N = 17.64). Thiourea-based bifunctional organocatalysts improve enantioselectivity (up to 90% ee) in these reactions .
Q. What challenges arise in hydrolyzing this compound, and what alternative strategies yield carboxylic acid derivatives?
- Methodological Answer : Hydrolysis under basic (e.g., NaOH) or acidic (HCl) conditions often fails due to competing decarboxylation. However, HBr/AcOH mixtures at reflux selectively yield 2-(perfluorophenyl)acetic acid (63% yield) via mono-decarboxylation . Alternative routes include enzymatic decarboxylation using AMDase, which retains stereochemistry in β-substituted malonates .
Q. How does the substitution pattern on the benzylidene moiety affect the structure-activity relationship (SAR) of Diethyl 2-(arylidene)malonate derivatives as TLR4 inhibitors?
- Methodological Answer : SAR studies reveal that ortho-nitro substitution (as in this compound) enhances TLR4 inhibition compared to para-substituted analogs. Electron-withdrawing groups increase binding affinity to TLR4/MD-2, while bulky substituents reduce solubility. Activity is validated via IC measurements in NF-κB luciferase reporter assays .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Ring
- Diethyl 2-(4-Methoxybenzylidene)malonate : Replacing the nitro group with a methoxy group (as in 4-methoxybenzylidene) alters electronic properties. The electron-donating methoxy group reduces electrophilicity at the α,β-unsaturated carbonyl system, diminishing reactivity in cycloaddition or Michael addition reactions compared to the nitro analog. This substitution also increases solubility in polar solvents .
- Diethyl 2-(Ethoxymethylene)malonate: The ethoxymethylene derivative lacks aromaticity but is highly reactive in Gould–Jacob reactions to synthesize quinolones. Unlike the nitrobenzylidene analog, it undergoes 1,4-addition-elimination more readily due to reduced steric hindrance .
Ester Group Variations
- However, the dimethyl analog exhibits lower thermal stability (decomposition observed at 80°C vs. 100°C for diethyl) due to weaker van der Waals interactions .
- Di-t-butyl 2-(2-Nitrobenzylidene)malonate : The bulky t-butyl esters hinder crystallization, resulting in oily products. This contrasts with the diethyl analog, which forms stable crystals, facilitating purification .
Functional Comparison with Other Malonate Derivatives
Pharmaceutical Intermediates
- Diethyl 2-(2-Phenylacetyl)malonate : Used in synthesizing analgesics and anticonvulsants, this compound lacks the α,β-unsaturated system, limiting its utility in cyclization reactions. However, its phenylacetyl group enables Friedel–Crafts alkylation, a pathway inaccessible to the nitrobenzylidene derivative .
- Diethyl Benzylmalonate: The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. In contrast, the nitro group in Diethyl 2-(2-nitrobenzylidene)malonate facilitates nitro-reduction reactions, enabling access to amino derivatives for further functionalization .
Reactivity in Catalytic Reactions
- Diethyl 2-(Aminomethylene)malonate: This derivative undergoes urea formation with isocyanates at 70°C, yielding 50–65% products. The nitrobenzylidene analog, however, participates in conjugate additions without requiring activating groups, showcasing broader synthetic versatility .
- Diethyl 2-(2-Cyanoethyl)malonate: The cyanoethyl group introduces polarity (boiling point: 388.7 K at 0.003 bar) but lacks the aromatic conjugation seen in nitrobenzylidene derivatives, limiting its use in photochemical applications .
Properties
IUPAC Name |
diethyl 2-[(2-nitrophenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHLIGAACQEKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282735 | |
Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-56-9 | |
Record name | 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17422-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 27702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17422-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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